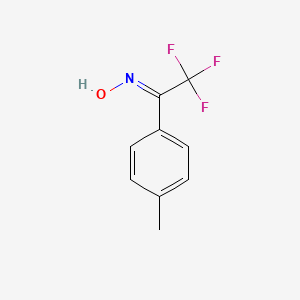

2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQOIGLJELXUJT-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N\O)/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,2 Trifluoro 1 P Tolyl Ethanoneoxime

Established Synthetic Pathways to 2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime

The foundational routes to synthesizing this compound rely on a two-step process. The initial step involves the synthesis of the ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone, which is then converted to the oxime.

The most common and direct method for preparing this compound is the condensation reaction of its corresponding ketone precursor, 2,2,2-Trifluoro-1-(p-tolyl)ethanone, with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). orgsyn.orgarpgweb.com This reaction is a classic example of oxime formation from a ketone. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to yield the C=N double bond characteristic of an oxime. arpgweb.com

The reaction is typically carried out in the presence of a base to neutralize the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine needed for the reaction. arpgweb.com Common bases used for this purpose include pyridine (B92270) or potassium hydroxide (B78521). orgsyn.orgarpgweb.com The choice of base and solvent can significantly influence the reaction's efficiency and the yield of the final product. orgsyn.org In a typical procedure, the ketone is dissolved in a suitable solvent, such as ethanol (B145695), and treated with an excess of hydroxylamine hydrochloride and a base. orgsyn.org The mixture is then heated to facilitate the reaction. orgsyn.org

The synthesis of the essential precursor, 2,2,2-Trifluoro-1-(p-tolyl)ethanone, is a critical first step. chemicalbridge.co.uksigmaaldrich.comamfluoro.com This trifluoromethyl ketone can be prepared through several synthetic routes. One common approach is the Friedel-Crafts acylation of toluene (B28343) with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Another powerful method involves the use of organometallic reagents. google.com For instance, a Grignard reagent derived from a p-halotoluene (e.g., p-bromotoluene) can be reacted with a suitable trifluoroacetylating agent. chembk.com A patent describes a similar process where a Grignard complex, formed from an isomeric mixture of halo benzotrifluoride (B45747) and magnesium metal, is reacted with ketene (B1206846) in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone (B1666503). google.com This approach can be adapted for the specific synthesis of the p-tolyl isomer.

Optimization Strategies for the Synthesis of this compound

Optimizing the synthesis of this compound involves a careful study of various reaction parameters to maximize yield and selectivity while minimizing side products and reaction time.

The choice of solvent is crucial in the synthesis of oximes as it can affect reactant solubility, reaction rate, and the position of the chemical equilibrium. For the condensation reaction with hydroxylamine hydrochloride, polar protic solvents like ethanol are often employed because they effectively dissolve both the hydroxylamine salt and the ketone precursor. orgsyn.org

In some procedures, a biphasic solvent system is utilized during the workup phase to facilitate product separation. orgsyn.org For example, after the reaction is complete, water is added, and the product is extracted into an organic solvent like ethyl acetate (B1210297). orgsyn.org The choice of solvent can also be critical in preventing side reactions. The use of anhydrous solvents such as dichloromethane (B109758) or THF is recommended in precursor syntheses to minimize undesired reactions. The following table illustrates the effect of different solvents on a related reaction involving an oxime, highlighting the significant impact of the reaction medium on product yield.

Table 1: Effect of Solvent on a Copper-Catalyzed Oxime Reaction

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Dioxane/PhCF₃ (1:1) | 24 |

| 2 | DCM | 35 |

| 3 | DCE | 41 |

| 4 | 1,4-dioxane | 65 |

| 5 | Toluene | 53 |

Data adapted from a study on cyclobutanone (B123998) oxime reactions, demonstrating the principle of solvent influence. beilstein-archives.org

Temperature and reaction time are key parameters that must be controlled to achieve optimal results in the synthesis of this compound. Oximation reactions are often performed at elevated temperatures to increase the reaction rate. A typical procedure for the oximation of acetophenone involves stirring the reaction mixture at 60 °C for 75 minutes. orgsyn.org

However, excessively high temperatures can lead to the decomposition of reactants or products, or promote the formation of unwanted byproducts. Conversely, some related syntheses are performed at very low temperatures (-40 to -70 °C) for extended periods (5 to 10 hours) to control selectivity. google.com Therefore, an optimal temperature profile must be determined experimentally.

The reaction time must also be optimized. A reaction that is too short may result in incomplete conversion, while an overly long reaction time can lead to the formation of degradation products. Studies on related reactions have shown that after a certain point, extending the reaction time does not lead to an improved yield. beilstein-archives.org For example, in one optimized reaction, 12 hours was found to be the optimal duration. beilstein-archives.org

Table 2: Influence of Temperature on a Related Oxime Reaction

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 80 | 55 |

| 2 | 100 | 72 |

| 3 | 120 | 43 |

Data adapted from a study on cyclobutanone oxime reactions, illustrating the principle of temperature optimization. beilstein-archives.org

The efficiency of the oximation reaction is highly dependent on the choice of base and any additives used. The primary role of the base (e.g., pyridine, potassium hydroxide) is to deprotonate hydroxylamine hydrochloride, making the nucleophilic hydroxylamine available to react with the ketone. orgsyn.orgarpgweb.com

In related syntheses of complex molecules involving oximes, a wide range of catalysts and bases have been screened to improve reaction efficiency. For example, in copper-catalyzed reactions of oximes, bases such as diisopropylethylamine (DIPEA), triethylamine (B128534) (TEA), and potassium carbonate (K₂CO₃) have been tested, with inorganic bases sometimes providing superior results. beilstein-archives.orgnih.gov Catalysts, such as various copper salts (Cu(OTf)₂, CuI, CuCN, Cu₂O), have also been shown to be essential for certain transformations involving oximes, with the choice of catalyst significantly affecting the product yield. beilstein-archives.org While the direct oximation of 2,2,2-Trifluoro-1-(p-tolyl)ethanone may not always require a metal catalyst, the principles of optimizing reaction conditions through the careful selection of bases and additives are broadly applicable. orgsyn.org

Development of Novel and Sustainable Synthetic Approaches for this compound

The drive towards more efficient, cost-effective, and environmentally benign chemical processes has spurred research into innovative synthetic routes for fluorinated oximes like this compound.

The conventional synthesis of this compound involves the reaction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone with hydroxylamine hydrochloride in the presence of a base. A typical procedure for a structurally similar compound, 3'-trifluoromethylacetophenone oxime, involves heating the ketone with hydroxylamine hydrochloride and sodium acetate trihydrate in methanol (B129727). prepchem.com

Recent advancements have focused on alternative reagents and catalysts to improve reaction efficiency and safety. For instance, the use of hydroxylamine salts other than the hydrochloride, such as hydroxylamine sulphate, has been reported in the synthesis of related trifluoromethyl acetophenone oximes. googleapis.com The choice of base is also critical, with options ranging from sodium acetate to sodium hydroxide, which can influence reaction times and yields. prepchem.comgoogleapis.com

The exploration of different solvent systems is another area of development. While alcohols like methanol are common, research into more benign solvents or even solvent-free conditions is a key aspect of modern synthetic chemistry. prepchem.comnih.gov

Table 1: Comparison of Reagents for Oximation of Trifluoromethyl Acetophenones

| Reagent Type | Conventional Reagent | Alternative Reagent | Potential Advantages of Alternative |

| Hydroxylamine Source | Hydroxylamine Hydrochloride | Hydroxylamine Sulphate | Potentially different reactivity and solubility profiles. googleapis.com |

| Base | Sodium Acetate Trihydrate | Sodium Hydroxide, Potassium Carbonate | Stronger bases may lead to faster reaction rates. googleapis.comresearchgate.net |

| Catalyst | None (Base promoted) | Bismuth(III) Oxide (Bi2O3) | Can enable solvent-free reactions and may improve yields. nih.gov |

This table is generated based on data from syntheses of similar compounds and general oximation methodologies.

The application of green chemistry principles to the synthesis of fluorinated oximes aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of catalytic methods to reduce waste, and the exploration of solvent-free reaction conditions.

One promising green approach is the use of "grindstone chemistry," a solvent-free method where the reactants are ground together, often with a solid catalyst. google.com For the synthesis of various oximes, bismuth(III) oxide (Bi2O3) has been shown to be an effective catalyst under solvent-free conditions, leading to high yields and minimizing waste. nih.gov This methodology presents a significant improvement over traditional solvent-based syntheses by reducing the use of hazardous organic solvents.

Another green strategy involves the use of natural acids or aqueous media. ijprajournal.com The synthesis of oximes has been demonstrated in water at room temperature, which is an environmentally safe and inexpensive solvent. ijprajournal.com The use of natural acid catalysts, such as those derived from fruit juices, has also been explored for general oxime synthesis, offering a biodegradable and renewable alternative to conventional acid catalysts. ijprajournal.com

Furthermore, the development of processes that reduce the number of synthetic steps is a core principle of green chemistry. A process for preparing 3-Trifluoromethyl acetophenone oxime, a related compound, highlights a more streamlined synthesis from halo benzotrifluoride, reducing the number of reaction steps compared to older commercial routes. google.com

Table 2: Application of Green Chemistry Principles to Oxime Synthesis

| Green Chemistry Principle | Application in Oxime Synthesis | Example | Reference |

| Waste Prevention | Solvent-free synthesis | Grindstone chemistry using Bi2O3 as a catalyst. | nih.gov |

| Safer Solvents and Auxiliaries | Use of water as a solvent | Oximation of aryl aldehydes in mineral water at room temperature. | ijprajournal.com |

| Design for Energy Efficiency | Room temperature reactions | Synthesis of oximes at ambient temperature. | ijprajournal.com |

| Use of Renewable Feedstocks | Use of natural acids as catalysts | Vitis lanata, Mangifera indica aqueous extract, and Citrus limetta fruit juice as catalysts. | ijprajournal.com |

| Catalysis | Use of reusable catalysts | Potassium fluoride (B91410) doped Animal Bone Meal (KF/ABM) as a heterogeneous catalyst. | ijprajournal.com |

This table illustrates general green chemistry approaches to oxime synthesis that could be adapted for this compound.

Chemical Reactivity and Mechanistic Studies of 2,2,2 Trifluoro 1 P Tolyl Ethanoneoxime

Derivatization Chemistry of the Oxime Functionality in 2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime

The hydroxyl group of the oxime is a versatile handle for various chemical transformations, allowing for the synthesis of a range of derivatives. These derivatization reactions are crucial for activating the oxime for subsequent molecular rearrangements and cyclizations.

The hydroxyl group of this compound can be readily converted into a good leaving group through O-sulfonylation. This is a critical activation step for many subsequent reactions. Reagents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and camphorsulfonyl chloride are commonly employed in the presence of a base to form the corresponding oxime sulfonates.

The reaction to form the O-tosylate, for instance, is a standard procedure. In a typical reaction, the oxime is treated with a sulfonating agent like p-toluenesulfonic anhydride (B1165640) or chloride in a suitable solvent such as dichloromethane (B109758) at reduced temperatures, often in the presence of a base to neutralize the acid byproduct. rsc.org These oxime sulfonates, particularly tosylates and mesylates, are key intermediates in the synthesis of more complex heterocyclic structures. nih.gov However, these sulfonated derivatives can be unstable and are often generated and used in situ for subsequent transformations due to their propensity to undergo rearrangements. nih.gov

Table 1: Representative Conditions for O-Sulfonylation of Aryl Ketoximes

| Oxime Substrate | Sulfonylating Agent | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Trifluoromethyl Ketoxime Analogue | p-Toluenesulfonic anhydride | - | Dichloromethane | 0 °C to RT, 2.5 h | O-Tosyloxime | 61% | rsc.org |

| Generic Ketoxime | Tosyl chloride | Pyridine (B92270) | - | - | O-Tosyloxime | - | nih.gov |

Oxime ethers are another important class of derivatives accessible from this compound. These compounds are generally synthesized via O-alkylation of the oxime. Standard methods involve the reaction of the oxime with alkyl halides or alkyl sulfates in the presence of a base. researchgate.net The choice of reaction conditions, particularly the base and solvent, can be crucial for achieving good yields and selectivity. Ionic liquids have been explored as green media for these reactions, providing mild conditions and simple work-up procedures. researchgate.net

While direct O-alkylation is common, other strategies exist. For instance, palladium-catalyzed allylic substitution reactions of oximes with allylic carbonates can produce O-allylated oxime ethers selectively, often without the need for a base. researchgate.net The synthesis of oxime ethers is significant as this moiety is found in various biologically active molecules.

Beyond sulfonylation and simple etherification, the oxime group can undergo other heterofunctionalization reactions. O-acylation, for example, can be achieved using acyl chlorides or anhydrides. masterorganicchemistry.com These O-acyl derivatives, similar to sulfonates, are activated towards rearrangement and can also be intermediates in reactions like the palladium-catalyzed Semmler-Wolff aromatization to form primary anilines.

The formation of an oxime sulfonate also opens up pathways for other rearrangements besides the Beckmann reaction. The Neber rearrangement, for example, converts a ketoxime into an α-aminoketone. nih.gov This reaction proceeds via the O-sulfonate derivative, which, upon treatment with a base, forms an azirine intermediate that is subsequently hydrolyzed. nih.gov This provides a synthetic route to a different class of compounds starting from the same oxime precursor.

Rearrangement and Cyclization Pathways Involving this compound Derivatives

The activated derivatives of this compound, primarily the O-sulfonates, are precursors to a variety of rearrangement and cyclization reactions. The electron-withdrawing nature of the CF₃ group plays a pivotal role in the course of these transformations.

A key transformation of trifluoromethyl aryl ketoxime sulfonates is their conversion to diaziridine and subsequently to diazirine compounds. Diazirines are valuable photoaffinity labeling agents due to their ability to generate carbenes upon photolysis. The synthesis begins with the formation of the oxime tosylate from this compound. nih.gov

This tosylate intermediate is then treated with ammonia (B1221849). The reaction proceeds via the formation of a three-membered diaziridine ring. For instance, a solution of the tosylated oxime in an anhydrous solvent like diethyl ether is cooled to low temperatures (e.g., -50°C), and ammonia gas is bubbled through the solution. rsc.org The ammonia acts as both the nitrogen source and the nucleophile to displace the tosylate and form the diaziridine ring. This diaziridine is often not isolated but is directly oxidized in a subsequent step to the more stable diazirine.

Table 2: Representative Conditions for Diaziridine Synthesis from an Oxime Sulfonate

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aryl Trifluoromethyl Ketoxime O-Tosylate | Ammonia (gas) | Anhydrous Diethyl Ether | -50 °C, overnight | Aryl Trifluoromethyl Diaziridine | rsc.org |

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions or via activated intermediates like oxime sulfonates. masterorganicchemistry.comwikipedia.org For an unsymmetrical ketoxime such as this compound, the rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org

The presence of the strongly electron-withdrawing CF₃ group significantly influences the migratory aptitude of the adjacent groups. In the Beckmann rearrangement of trifluoromethyl aryl ketoximes, it is the aryl group (p-tolyl) that migrates, not the trifluoromethyl group. This leads to the formation of an N-aryl trifluoroacetamide (B147638) derivative. The reaction can be promoted by various reagents that convert the oxime hydroxyl into a good leaving group, including strong acids (sulfuric acid, PPA), or reagents like tosyl chloride and cyanuric chloride. wikipedia.orgrsc.org The Beckmann rearrangement is often a competing pathway in reactions involving oxime sulfonates, for example, running concurrently with the Neber rearrangement. nih.gov The choice of reagents and reaction conditions is therefore critical in directing the reaction towards the desired product. wikipedia.org

In-depth Mechanistic Investigations of Reactions Involving this compound

The formation of this compound from its parent ketone, 2,2,2-Trifluoro-1-p-tolyl-ethanone, and hydroxylamine (B1172632) proceeds through a well-established nucleophilic addition-elimination mechanism. This two-step process is characteristic of the reactions between carbonyl compounds and nitrogen-based nucleophiles. copbela.org

The reaction is typically initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This addition step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. This intermediate is generally unstable and not isolated. The rate of this initial attack is influenced by the electrophilicity of the carbonyl carbon.

The second stage of the mechanism is the elimination of a water molecule from the carbinolamine intermediate to form the C=N double bond of the oxime. This elimination step is usually the rate-determining step and is often catalyzed by either acid or base. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water), which is then expelled. In basic conditions, a proton is abstracted from the nitrogen atom, which facilitates the elimination of a hydroxide (B78521) ion.

The general mechanism can be summarized as follows:

Step 1: Nucleophilic Addition The nitrogen atom of hydroxylamine attacks the carbonyl carbon of 2,2,2-Trifluoro-1-p-tolyl-ethanone. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a zwitterionic or neutral tetrahedral intermediate.

Step 2: Elimination The intermediate eliminates a molecule of water. This step involves the removal of a proton from the nitrogen and the hydroxyl group from the carbon, leading to the formation of the oxime double bond.

Due to the presence of two different substituents on the carbonyl carbon (the trifluoromethyl group and the p-tolyl group), the resulting oxime can exist as two geometric isomers, (E) and (Z). wikipedia.org The stereochemical outcome of the reaction can be influenced by the reaction conditions.

The reactivity of 2,2,2-Trifluoro-1-p-tolyl-ethanone and the subsequent stability and reactivity of its oxime are significantly influenced by the electronic and steric properties of the trifluoromethyl (CF₃) and p-tolyl groups.

Electronic Effects:

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the electrophilicity of the adjacent carbonyl carbon in the parent ketone. The CF₃ group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. brainkart.com This increased electrophilicity generally leads to a faster rate of the initial addition step in the oxime formation compared to ketones with less electron-withdrawing groups.

Conversely, the p-tolyl group, which consists of a methyl group attached to a phenyl ring, is an electron-donating group. The methyl group, through hyperconjugation and a weak inductive effect, increases the electron density of the aromatic ring, which in turn can slightly donate electron density to the carbonyl group. However, the powerful electron-withdrawing effect of the trifluoromethyl group is the dominant electronic factor, making the carbonyl carbon highly electrophilic.

Steric Effects:

Steric hindrance plays a crucial role in the approach of the nucleophile to the carbonyl carbon. The trifluoromethyl group is known to be sterically demanding, considered larger than a phenyl group and comparable in size to a cyclohexyl group. researchgate.net The bulky nature of the CF₃ group can hinder the trajectory of the incoming hydroxylamine, potentially slowing down the rate of nucleophilic attack compared to a less sterically encumbered ketone.

The p-tolyl group also contributes to the steric bulk around the carbonyl center. The interplay between the steric hindrance of both the trifluoromethyl and p-tolyl groups can influence the stereoselectivity of the oxime formation, favoring the formation of the isomer where the hydroxyl group of the oxime is oriented away from the bulkier substituent.

The following table summarizes the expected effects of the substituents on the reactivity of the parent ketone:

| Substituent | Electronic Effect on Carbonyl Carbon | Steric Effect | Overall Impact on Reactivity |

| Trifluoromethyl (CF₃) | Strongly electron-withdrawing (activating) | High steric hindrance (deactivating) | Primarily activating due to strong electronic effect |

| p-Tolyl | Weakly electron-donating (deactivating) | Moderate steric hindrance | Overall deactivating compared to a simple alkyl group |

The choice of solvent can significantly impact the rate and outcome of oxime formation. Solvents can influence the solubility of the reactants, stabilize the transition states, and participate in the reaction mechanism, particularly in proton transfer steps.

The stereochemical outcome, leading to either the (E) or (Z) isomer of this compound, can also be influenced by the solvent. The relative stability of the two transition states leading to the different isomers can be affected by solvent polarity and the ability of the solvent to form hydrogen bonds. For instance, a more polar solvent might favor the formation of the more polar isomer. In some cases, the initially formed kinetic product can isomerize to the thermodynamically more stable isomer under the reaction conditions, a process that can also be solvent-dependent.

Applications of 2,2,2 Trifluoro 1 P Tolyl Ethanoneoxime As a Versatile Chemical Building Block and Functional Precursor

Role in the Construction of Advanced Fluorinated Organic Molecules

The presence of the trifluoromethyl group (-CF3) imparts unique properties such as enhanced thermal stability, lipophilicity, and metabolic stability to organic molecules. 2,2,2-Trifluoro-1-p-tolyl-ethanoneoxime is a key player in introducing this essential group into a variety of molecular frameworks.

This compound is a well-established precursor for the synthesis of 3-p-tolyl-3-(trifluoromethyl)-3H-diazirine. nih.govacs.orgnih.govresearchgate.net Diazirines are stable, three-membered heterocyclic rings containing two nitrogen atoms that can be photochemically or thermally activated to release dinitrogen gas (N₂) and generate highly reactive carbene species. In this case, the generated carbene is p-tolyl(trifluoromethyl)carbene.

The synthesis of the diazirine from the parent ketone typically proceeds via the oxime as a crucial intermediate. The general pathway involves the oximation of 2,2,2-Trifluoro-1-p-tolyl-ethanone, followed by activation of the oxime's hydroxyl group (e.g., through tosylation or mesylation), reaction with ammonia (B1221849) to form the diaziridine intermediate, and finally, oxidation to the stable diazirine. nih.govresearchgate.net This multi-step process highlights the essential role of the oxime in constructing the diazirine ring. nih.govnih.gov

These diazirines are particularly valuable as photoaffinity labeling (PAL) reagents in chemical biology and proteomics to study protein-protein interactions. researchgate.net Upon irradiation, the generated carbene can form covalent bonds with nearby molecules, allowing researchers to identify binding partners of bioactive compounds. nih.gov

Table 1: Synthetic Pathway from Ketone to Diazirine via Oxime Intermediate

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2,2,2-Trifluoro-1-p-tolyl-ethanone | Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), Pyridine (B92270) | This compound | Formation of the oxime functional group. nih.gov |

| 2 | This compound | p-Toluenesulfonyl chloride (TsCl) | O-Tosyl-2,2,2-trifluoro-1-p-tolyl-ethanoneoxime | Activation of the oxime hydroxyl group. nih.govresearchgate.net |

| 3 | O-Tosyl-2,2,2-trifluoro-1-p-tolyl-ethanoneoxime | Ammonia (NH₃) | 3-p-Tolyl-3-(trifluoromethyl)diaziridine | Formation of the diaziridine ring. nih.gov |

| 4 | 3-p-Tolyl-3-(trifluoromethyl)diaziridine | Oxidizing agent (e.g., I₂, Ag₂O, KMnO₄) | 3-p-Tolyl-3-(trifluoromethyl)-3H-diazirine | Oxidation to the stable diazirine. nih.govacs.org |

The oxime functional group can be readily converted back to a carbonyl group through hydrolysis. This reaction allows this compound to serve as a stable synthetic equivalent or protecting group for its parent ketone, 2,2,2-Trifluoro-1-p-tolyl-ethanone. organic-chemistry.orgorganic-chemistry.org Various methods, often employing reagents like iron powder with acid catalysis or other oxidative cleavage agents, can achieve this transformation efficiently. nih.gov This reversibility is valuable in multi-step syntheses where the ketone's reactivity needs to be masked temporarily.

Furthermore, the structural motif of the oxime is instrumental in the synthesis of various nitrogen-containing heterocycles. While direct cyclization of this specific oxime into imidazoles may not be the most common route, it serves as a key building block for precursors used in such syntheses. For instance, trifluoroacetimidoyl chlorides, which can be derived from related precursors, are used in silver-catalyzed [3+2] cycloadditions with azomethine ylides to create 5-(trifluoromethyl)imidazoles. rsc.org The synthesis of various trifluoromethylated pyrimidine (B1678525) and triazole derivatives also relies on trifluoromethylated building blocks that are structurally related to the title compound. nih.govnih.gov The oxime and its parent ketone are foundational structures for accessing the reactive intermediates needed for these complex heterocyclic constructions.

Table 2: Role as an Intermediate for Ketones and Heterocycle Precursors

| Transformation | Starting Material | General Reagents | Product | Application of Product |

|---|---|---|---|---|

| Hydrolysis (Deprotection) | This compound | Fe powder, TMSCl, Acetic Acid in THF/H₂O | 2,2,2-Trifluoro-1-p-tolyl-ethanone | Advanced intermediate in organic synthesis. nih.gov |

| Precursor Synthesis | This compound | Multi-step conversion | Trifluoroacetimidoyl Halides & Related Synthons | Building blocks for trifluoromethylated heterocycles (e.g., imidazoles, triazoles). rsc.orgnih.gov |

A scaffold in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of new compounds. This compound is an exemplary starting point for generating novel fluoroorganic scaffolds. Its utility in synthesizing aryl trifluoromethyl diazirines is a prime example. nih.govnih.gov The resulting diazirine is not just a carbene precursor but a stable, functional scaffold in its own right, which can be incorporated into larger, more complex molecules like photo-activatable amino acids or cholesterol analogues for biological studies. nih.govnih.gov

The ability to transform the oxime into other functional groups or use it in cycloaddition reactions opens pathways to a diverse range of fluorinated heterocyclic systems, which are highly sought after in pharmaceutical and agrochemical research due to their unique biological properties. rsc.orgnih.gov

Utilization in Materials Science and Photochemistry Research

The photochemical reactivity of molecules derived from this compound makes it a valuable compound in materials science, particularly in the field of microlithography and polymer science.

In the manufacturing of microelectronics, photoresists are materials that change their properties when exposed to light. Chemically amplified (CA) resists are a dominant technology that relies on photoacid generators (PAGs). radtech.org A PAG is a latent compound that generates a strong acid upon exposure to radiation (e.g., UV light). tcichemicals.comgoogle.com

Derivatives of this compound, specifically its oxime sulfonates, are highly effective non-ionic PAGs. google.comresearchgate.netresearchgate.net When the oxime is converted into a sulfonate ester (e.g., a tosylate, mesylate, or nonaflate), it becomes a photosensitive compound. Upon irradiation, the nitrogen-oxygen bond in the oxime sulfonate cleaves, initiating a cascade of reactions that ultimately releases a sulfonic acid. researchgate.net This photogenerated acid then acts as a catalyst to deprotect a polymer matrix, changing its solubility and allowing a pattern to be developed. The presence of the trifluoromethyl and aryl groups can be used to fine-tune the absorption properties and thermal stability of the PAG.

The synthesis of photosensitive oxime sulfonate compounds is a direct application of this compound. The oxime is reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to form the corresponding oxime sulfonate. These compounds are a key component in chemically amplified photoresist formulations used in advanced lithographic processes (e.g., for i-line, KrF, and ArF lithography). radtech.orggoogle.com

The efficiency of acid generation, thermal stability, and solubility in the polymer matrix are critical performance metrics for a PAG. Oxime sulfonates derived from fluorinated ketones offer an excellent balance of these properties. They represent an important class of PAGs that have enabled the continuous miniaturization of semiconductor chips. radtech.org The versatility of the oxime sulfonate chemistry allows for the design of PAGs tailored for specific wavelengths of light and resist systems. researchgate.net

Table 3: Oxime Sulfonates as Photoacid Generators (PAGs)

| Compound Class | General Structure | Activation Method | Generated Species | Application |

|---|---|---|---|---|

| Oxime Sulfonates | p-Tolyl-C(CF₃)=N-O-SO₂-R | UV Irradiation (e.g., 248 nm, 193 nm) | Sulfonic Acid (R-SO₃H) | Catalyst in chemically amplified photoresists for microlithography. radtech.orggoogle.com |

Application in Advanced Chemical Biology and Analytical Probe Design

In the fields of chemical biology and analytical chemistry, understanding and visualizing molecular interactions within complex biological systems is a significant challenge. This compound serves as a foundational component in the synthesis of sophisticated probes designed to elucidate these interactions. It is the direct precursor to 3-(p-tolyl)-3-(trifluoromethyl)diazirine, a highly efficient and widely used photoactivatable crosslinking agent.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the interactions between a specific ligand and its biological receptor. nih.gov This method relies on a photoactivatable probe that, upon irradiation with UV light, forms a covalent bond with the interacting biomolecule. nih.gov this compound is a critical precursor in the synthesis of 3-aryl-3-(trifluoromethyl)diazirines, which are among the most effective photolabels. nii.ac.jprsc.org

The synthesis converts the ketone, 2,2,2-Trifluoro-1-p-tolyl-ethanone, into its corresponding oxime (the title compound). This oxime is then transformed into a diaziridine, which is subsequently oxidized to yield the final 3-(p-tolyl)-3-(trifluoromethyl)diazirine probe. acs.org Upon photoactivation, typically with benign, long-wavelength UV light (around 350-380 nm), the diazirine ring loses a molecule of nitrogen gas to generate a highly reactive singlet carbene. nih.govacs.org This carbene is extremely short-lived and reacts almost indiscriminately with nearby C-H, O-H, or N-H bonds, effectively "tagging" molecules in its immediate vicinity, such as the binding pocket of a target protein. nih.govresearchgate.net

A key advantage of using trifluoromethyl-substituted diazirines is that the electron-withdrawing trifluoromethyl group suppresses the photochemical isomerization of the diazirine to a less reactive diazo compound, which is an undesired side reaction in photoaffinity labeling experiments. nii.ac.jp These probes can be further functionalized with reporter tags, such as biotin (B1667282) for affinity purification or fluorescent moieties for imaging, to facilitate the detection and identification of the labeled biomolecules. nih.govnih.gov

Table 1: Characteristics of Trifluoromethyl-Aryl-Diazirine Photoaffinity Probes

| Feature | Description | Significance in Photoaffinity Labeling |

| Precursor | This compound | Serves as a key synthetic intermediate for the diazirine ring. |

| Photoactivatable Group | 3-Aryl-3-(trifluoromethyl)diazirine | A strained three-membered ring that is stable in the dark but reactive upon UV irradiation. nii.ac.jp |

| Reactive Species | Singlet Carbene | A highly reactive, short-lived intermediate that forms covalent bonds with nearby molecules. nii.ac.jp |

| Activation Wavelength | ~350-380 nm | Uses long-wavelength UV light, which minimizes damage to biological samples. nih.gov |

| Trifluoromethyl Group | Suppresses rearrangement to diazo isomers | Increases the efficiency of carbene generation, leading to more effective labeling. nii.ac.jp |

| Applications | Ligand-receptor interaction studies, target identification | Enables the covalent capture of transient or low-affinity molecular interactions for further analysis. nih.govnih.gov |

Boron-dipyrromethene (BODIPY) dyes are a class of highly versatile fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. researchgate.netresearchgate.net These properties make them exceptional candidates for developing fluorescent probes for chemical imaging. nih.gov By chemically modifying the BODIPY core, researchers can create probes that respond to specific environmental changes or target particular cellular components. nih.gov

While direct, published synthesis of a probe combining this compound's diazirine derivative with a BODIPY dye is not extensively documented, the integration of these two components is a logical and powerful strategy for creating advanced chemical probes. Such a probe would be bifunctional: the BODIPY core would act as a fluorescent reporter for imaging, while the trifluoromethyl-aryl-diazirine moiety would serve as a photo-crosslinker to covalently capture binding partners.

This theoretical probe would allow for "track and trap" experiments. The fluorescent BODIPY component would enable researchers to visualize the localization of the probe within a cell or tissue. Once the probe is localized to its target, UV activation would trigger the diazirine to form a carbene, covalently linking the probe (and its fluorescent tag) to the target molecule. This would permit the subsequent identification of the binding partner through techniques like pull-down assays coupled with mass spectrometry. The synthesis of such a probe would involve attaching the pre-formed trifluoromethyl-aryl-diazirine, derived from the title oxime, to a BODIPY scaffold functionalized with a suitable reactive handle.

Table 2: Potential Properties of a Hypothetical BODIPY-Diazirine Probe

| Component | Function | Advantage |

| BODIPY Fluorophore | Fluorescent Reporter | High quantum yield, sharp emission, good photostability for clear imaging. researchgate.net |

| Trifluoromethyl-Aryl-Diazirine | Photo-crosslinker | Efficient, light-activated covalent bond formation with target biomolecules. nii.ac.jp |

| Combined Probe | Imaging and Target Capture | Allows for visualization of probe localization before permanently tagging the binding partner upon UV activation. |

Carbene footprinting is a sophisticated mass spectrometry-based technique that provides high-resolution maps of protein surfaces and interaction sites. nih.govresearchgate.net The methodology relies on the use of small, highly reactive photoactivatable probes, with trifluoromethyl-aryl-diazirines being particularly effective. researchgate.net The diazirine, derived from precursors like this compound, serves as the source of the reactive carbene.

The process involves treating a protein or protein complex with the diazirine probe and then briefly irradiating the sample with UV light. The generated carbene rapidly and non-selectively labels solvent-accessible amino acid residues on the protein's surface. researchgate.netnih.gov In a differential experiment, this process is performed on a protein in both its free (unbound) and ligand-bound states. In the bound state, the amino acid residues at the protein-ligand interface are shielded from the solvent and the carbene probe. nih.gov

After labeling, the protein is digested into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the labeling patterns of the free and bound protein, researchers can identify regions with significantly reduced labeling in the bound state. researchgate.net This "footprint" precisely maps the ligand's binding site on the protein surface with high accuracy. researchgate.net The high efficiency and benign activation conditions of trifluoromethyl-aryl-diazirine probes make carbene footprinting a powerful tool for studying protein-ligand and protein-protein interactions. researchgate.net

Table 3: Steps in Carbene Footprinting Using a Diazirine Probe

| Step | Procedure | Outcome |

| 1. Incubation | The target protein is incubated with and without its binding partner (ligand). A trifluoromethyl-aryl-diazirine probe is added to both samples. | The ligand binds to its specific site on the target protein. |

| 2. Photoactivation | Both samples are exposed to a brief pulse of UV light (~350 nm). | The diazirine probe generates a highly reactive carbene. |

| 3. Labeling (Footprinting) | The carbene reacts with and covalently modifies solvent-exposed amino acid side chains on the protein surface. | In the ligand-bound sample, the binding site is sterically protected and thus receives fewer modifications. nih.gov |

| 4. Proteolysis | The labeled proteins are enzymatically digested into smaller peptides. | A complex mixture of peptides is generated for analysis. |

| 5. Mass Spectrometry | The peptide mixtures are analyzed by LC-MS/MS to identify the modified peptides and quantify the extent of labeling at each site. | Quantitative comparison reveals the regions with reduced labeling, identifying the "footprint" of the binding partner. researchgate.net |

| 6. Data Analysis | The footprint data is mapped onto the protein's sequence or structure. | A precise map of the protein-ligand interaction site is generated. researchgate.net |

Theoretical and Computational Chemistry Studies of 2,2,2 Trifluoro 1 P Tolyl Ethanoneoxime

Quantum Chemical Calculations on Molecular Structure, Conformation, and Isomerism

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional structure of a molecule. For 2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime, these calculations would identify the optimal bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Conformational Analysis: The presence of rotatable single bonds, such as the C-C bond between the p-tolyl group and the carbonyl carbon, and the C-N and N-O bonds of the oxime group, means that this compound can exist in various conformations. Computational studies on similar aromatic ketones have revealed that the orientation of the aromatic ring relative to the rest of the molecule can significantly impact its stability and properties. A potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, would reveal the most stable conformers and the energy barriers between them. For instance, the planarity between the p-tolyl ring and the C=N bond would be a key area of investigation, as conjugation can stabilize the system.

Isomerism: Oximes can exhibit geometric isomerism (E/Z isomerism) around the C=N double bond. The 'E' isomer would have the hydroxyl group oriented anti (opposite) to the p-tolyl group, while the 'Z' isomer would have it oriented syn (same side). Quantum chemical calculations are crucial for determining the relative stabilities of these isomers. By calculating the total electronic energy of both the E and Z forms, it is possible to predict which isomer is thermodynamically more favorable. This has been demonstrated for various ketoximes, where the relative stability is influenced by steric hindrance and potential intramolecular interactions.

A hypothetical summary of calculated geometric parameters for the E and Z isomers is presented below.

| Parameter | E-Isomer (Predicted) | Z-Isomer (Predicted) |

| C=N Bond Length (Å) | ~1.28 | ~1.28 |

| N-O Bond Length (Å) | ~1.41 | ~1.41 |

| C-C(tolyl) Bond Length (Å) | ~1.49 | ~1.49 |

| Relative Energy (kcal/mol) | 0.0 | > 0.0 |

Prediction of Electronic Properties, Charge Distribution, and Reactivity Descriptors

Computational methods are invaluable for elucidating the electronic landscape of a molecule. For this compound, understanding its electronic properties is key to predicting its reactivity.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution across the molecule. It is expected that the highly electronegative fluorine atoms of the trifluoromethyl group would draw significant electron density, creating a partial positive charge on the adjacent carbon atom. The oxygen and nitrogen atoms of the oxime group are also electronegative centers. A molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These are often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Global Hardness and Softness: These parameters describe the resistance of a molecule to change its electron configuration.

Electronegativity and Chemical Potential: These relate to the molecule's ability to attract electrons.

The table below illustrates the type of data that would be generated from such a study.

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | Negative | Energy of the outermost electrons |

| LUMO Energy | Less Negative/Positive | Energy of the lowest available electron orbital |

| HOMO-LUMO Gap | Positive | Indicator of chemical reactivity |

| Dipole Moment | Non-zero | Indicates an asymmetric distribution of charge |

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

A significant application of computational chemistry is the modeling of chemical reactions. For this compound, a key reaction pathway of interest is the Beckmann rearrangement, a common reaction for oximes. scispace.comrsc.org

Reaction Pathways: Computational modeling can map out the entire energy profile of a reaction, from reactants to products. This involves identifying all intermediates and, crucially, the transition states that connect them. For the Beckmann rearrangement of this compound, the reaction would likely be initiated by protonation of the oxime's hydroxyl group, followed by the migration of the p-tolyl group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate.

Transition State Analysis: A transition state is a first-order saddle point on the potential energy surface. Locating the exact geometry of the transition state is a primary goal of reaction modeling. Frequency calculations are then performed to confirm the nature of this stationary point; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Barriers: The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is critical for predicting the rate of a reaction. A high energy barrier implies a slow reaction, while a low barrier suggests a faster one. Computational studies on the Beckmann rearrangement of similar acetophenone (B1666503) oximes have elucidated the role of catalysts and substituents in lowering this barrier. scispace.com

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Chemical Transformations

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. While no specific QSAR studies focusing on the chemical transformations of this compound are readily available, the methodology can be described.

To conduct a QSAR study, a dataset of structurally related oximes would be required, along with experimental data on their reactivity in a specific transformation (e.g., the rate of Beckmann rearrangement). A variety of molecular descriptors would then be calculated for each compound in the series. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational descriptors.

Hydrophobic: LogP (partition coefficient).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed reactivity. The resulting QSAR equation can be used to predict the reactivity of new, untested compounds in the same class. Such models are valuable for guiding the design of new molecules with desired reactivity profiles.

Analytical Methodologies for the Characterization and Quantification of 2,2,2 Trifluoro 1 P Tolyl Ethanoneoxime

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are fundamental in the analysis of 2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime, enabling its separation from reaction mixtures, its purification to a high degree, and the accurate assessment of its purity. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are the primary techniques employed for these purposes.

The development of robust GC and HPLC methods is crucial for the quantitative analysis and separation of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of organic compounds. For aromatic ketoximes, reversed-phase HPLC is a common approach. The development of an HPLC method for this compound would involve optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), and selecting an appropriate stationary phase, such as a C18 column. UV detection is suitable for this compound due to the presence of the aromatic ring. The development of such methods allows for the precise quantification of the compound in various matrices.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (Predicted) | C18 (Octadecyl-silica) (Predicted) |

| Mobile Phase | - | Acetonitrile/Water or Methanol/Water gradient (Predicted) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Detector (Predicted) |

| Typical Application | Purity assessment, quantitative analysis | Separation, purification, quantitative analysis |

Thin-layer chromatography (TLC) is an indispensable tool for the rapid monitoring of chemical reactions and for preliminary screening of reaction conditions in the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for tracking the consumption of the starting ketone (2,2,2-Trifluoro-1-p-tolyl-ethanone) and the formation of the oxime product.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with silica (B1680970) gel. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The choice of eluent is critical for achieving good separation between the more polar oxime and the less polar ketone. Visualization of the spots can be achieved under UV light (254 nm) due to the aromatic nature of the compounds. The difference in the retention factor (Rf) values between the starting material and the product provides a clear indication of the reaction's progress.

| Parameter | Thin-Layer Chromatography (TLC) |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (B1210297) mixtures (e.g., 4:1 to 1:1 v/v) (Predicted) |

| Detection Method | UV light (254 nm) |

| Application | Reaction monitoring, purity assessment |

Advanced Spectroscopic Methods for Structural Elucidation and Vibrational Analysis

Spectroscopic techniques are paramount for the unambiguous structural elucidation of this compound and for gaining insights into its molecular vibrations and electronic properties. Nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information.

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show signals for the aromatic protons of the p-tolyl group, the methyl protons, and the hydroxyl proton of the oxime functionality. A reported ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl group protons at approximately 2.38 ppm, a multiplet for the aromatic protons between 7.18 and 7.50 ppm, and a broad singlet for the oxime hydroxyl proton at around 9.52 ppm. columbia.edu

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals would include those for the methyl carbon, the aromatic carbons, the carbon of the C=N oxime bond, and the carbon of the trifluoromethyl group, which would exhibit coupling with the fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. It provides information on the chemical environment of the fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal can provide insights into the electronic effects within the molecule.

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~9.52 | broad singlet | N-OH |

| ¹H | ~7.50-7.18 | multiplet | Aromatic CH |

| ¹H | ~2.38 | singlet | -CH₃ |

| ¹³C | ~150-155 | quartet (due to C-F coupling) | C=N |

| ¹³C | ~140-145 | singlet | Aromatic C-CH₃ |

| ¹³C | ~128-130 | singlet | Aromatic CH |

| ¹³C | ~125-128 | singlet | Aromatic CH |

| ¹³C | ~115-125 | quartet (due to C-F coupling) | -CF₃ |

| ¹³C | ~21 | singlet | -CH₃ |

| ¹⁹F | -65 to -75 | singlet | -CF₃ |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. The ¹H NMR data is based on a literature report. columbia.edu

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in this compound and to obtain a unique "fingerprint" of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the oxime (typically a broad band around 3100-3500 cm⁻¹), the C=N stretch (around 1620-1690 cm⁻¹), C-F stretching vibrations (strong absorptions in the 1100-1300 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=N and aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C-F bonds may also be observable.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3100-3500 (broad) | Weak | N-OH |

| Aromatic C-H Stretch | 3000-3100 | Strong | Ar-H |

| Aliphatic C-H Stretch | 2850-3000 | Moderate | -CH₃ |

| C=N Stretch | 1620-1690 | Strong | Oxime |

| Aromatic C=C Stretch | 1450-1600 | Strong | Ar C=C |

| C-F Stretch | 1100-1300 (strong, multiple bands) | Moderate | -CF₃ |

| N-O Stretch | 930-960 | Weak | N-O |

Note: Predicted values are based on typical ranges for the specified functional groups.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and provides information about the extent of conjugation. The p-tolyl group conjugated with the C=N bond of the oxime functionality in this compound gives rise to characteristic UV absorptions. The spectrum is expected to show π → π* transitions associated with the aromatic system and the C=N double bond. The position of the maximum absorption (λ_max) is sensitive to the solvent polarity and the electronic nature of the substituents on the aromatic ring. For conjugated oximes, these absorptions typically occur in the range of 250-300 nm. nih.govresearchgate.net

| Parameter | Predicted Value |

| λ_max (in Ethanol) | 250-300 nm |

| Molar Absorptivity (ε) | 10,000 - 25,000 L mol⁻¹ cm⁻¹ |

| Electronic Transition | π → π* |

Note: Predicted values are based on typical ranges for conjugated aromatic oximes.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. For a molecule like this compound, both soft and hard ionization techniques are utilized to gain a complete picture of its mass spectral behavior.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are particularly useful for analyzing thermally labile and polar molecules, as they typically produce intact molecular ions with minimal fragmentation. libretexts.org

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, which possesses a polar oxime group, ESI-MS in positive ion mode would be expected to readily form the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, could also be observed, arising from the acidic oxime proton. Adduct formation, such as with sodium ([M+Na]⁺) or other cations present in the solvent, is also common.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique suitable for a range of organic molecules. In APCI, a corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules through chemical reactions. For fluorinated aromatic compounds, APCI can be an effective ionization method. nih.gov Similar to ESI, APCI would be expected to produce the protonated or deprotonated molecular ion of this compound.

The primary advantage of these techniques is the clear determination of the molecular weight from the prominent molecular ion peak. While fragmentation is generally minimal, some in-source fragmentation can be induced by increasing the cone voltage, providing some structural information. nih.gov

Interactive Data Table: Predicted ESI-MS Ions for this compound

| Ion Species | Formula | Predicted m/z | Ionization Mode |

| [M+H]⁺ | C₁₀H₁₁F₃NO⁺ | 218.0787 | Positive |

| [M+Na]⁺ | C₁₀H₁₀F₃NNaO⁺ | 240.0607 | Positive |

| [M-H]⁻ | C₁₀H₉F₃NO⁻ | 216.0642 | Negative |

Electron Impact (EI) mass spectrometry is a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions that can be used for structural elucidation. libretexts.orgacdlabs.com

For this compound, the molecular ion (M⁺) peak would be expected, although its intensity may be reduced due to the extensive fragmentation. Key fragmentation pathways would likely include:

Loss of a trifluoromethyl radical (•CF₃): This is a common fragmentation for trifluoromethyl-containing compounds, resulting in a significant peak at M-69. miamioh.edu

Cleavage of the N-O bond: This can lead to the formation of a p-tolyl-C≡N⁺ fragment or a [M-O]⁺ ion.

Cleavage adjacent to the aromatic ring: This can result in the formation of a tolyl cation (C₇H₇⁺, m/z 91) or a p-tolyl-C=NOH⁺ fragment.

Fragmentation of the tolyl group: Loss of a methyl radical (•CH₃) from the tolyl group can also occur.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the molecular ion and its fragments. scispace.com This is particularly valuable for distinguishing between ions with the same nominal mass but different elemental formulas. When coupled with techniques like ESI or EI, HRMS provides unambiguous confirmation of the chemical formula of this compound and its fragmentation products.

Interactive Data Table: Plausible EI-MS Fragmentation Pattern for this compound

| m/z (Plausible) | Ion Structure | Possible Fragmentation Pathway |

| 217 | [C₁₀H₁₀F₃NO]⁺ | Molecular Ion (M⁺) |

| 148 | [C₈H₇NO]⁺ | M⁺ - •CF₃ |

| 118 | [C₈H₈N]⁺ | [M - •CF₃ - O]⁺ |

| 117 | [C₈H₇N]⁺ | [M - •CF₃ - OH]⁺ |

| 91 | [C₇H₇]⁺ | Tolyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The oxime functional group is known to form strong hydrogen bonds, which often dictate the supramolecular assembly in the crystal lattice. Oximes frequently form dimeric structures through O-H···N hydrogen bonds between two molecules. Alternatively, they can form extended chains or catemers. The presence of the trifluoromethyl group and the p-tolyl ring will also influence the crystal packing through steric effects and potential weak intermolecular interactions such as C-H···F or π-π stacking interactions.

A crystallographic analysis would determine the geometry of the C=N-OH group, including the syn/anti isomerism. The planarity of the p-tolyl ring and its orientation relative to the rest of the molecule would also be established. This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions with other molecules.

Interactive Data Table: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic | Common for organic molecules of this type. |

| Space Group | P2₁/c | A common centrosymmetric space group for organic compounds. |

| Z (Molecules per unit cell) | 4 | Typical for a molecule of this size in this space group. |

| Hydrogen Bonding Motif | Dimer via O-H···N | A prevalent and stable motif for oximes. |

| C=N Bond Length | ~1.28 Å | Typical for a C=N double bond in an oxime. |

| N-O Bond Length | ~1.40 Å | Typical for an N-O single bond in an oxime. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,2-trifluoro-1-p-tolyl-ethanoneoxime, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation of 2,2,2-trifluoroacetophenone with hydroxylamine hydrochloride in an alcoholic or aqueous medium. Sodium acetate is typically used as a base to neutralize HCl byproducts. Optimization involves adjusting the molar ratio of reactants (e.g., 1:1.2 ketone:hydroxylamine), solvent polarity (ethanol vs. water), and reaction time (4–6 hours at 60–80°C). Post-reaction purification via recrystallization or column chromatography is critical to isolate the oxime .

- Data Consideration : Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane/ethyl acetate 3:1). Yield improvements (70–85%) are achievable by controlling pH (6.5–7.0) and avoiding excess hydroxylamine, which can lead to side products.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : The oxime proton (N–OH) appears as a broad singlet at δ 10.5–11.5 ppm. The trifluoromethyl group (CF₃) splits the adjacent carbonyl carbon signal in ¹³C NMR (δ 115–120 ppm, J = 35–40 Hz) .

- FT-IR : Confirm the C=N–O stretch at 1640–1660 cm⁻¹ and O–H stretch at 3200–3400 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 203.16 (C₉H₈F₃NO) .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodology : Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or light, as the oxime group may hydrolyze to regenerate the ketone. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict degradation pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and p-tolyl groups influence the reactivity of this oxime in nucleophilic addition reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density around the C=N bond. Compare reaction rates with non-fluorinated analogs (e.g., acetophenone oxime) in model reactions like Beckmann rearrangement. The CF₃ group increases electrophilicity of the carbonyl carbon, while the p-tolyl group may sterically hinder axial attack .

- Data Analysis : Kinetic studies (e.g., pseudo-first-order rate constants) in polar aprotic solvents (DMSO, DMF) reveal accelerated reactivity compared to non-fluorinated oximes.

Q. What strategies resolve contradictions in reported biological activities of fluorinated oximes, including this compound?

- Methodology : Conduct comparative assays under standardized conditions (e.g., enzyme inhibition using acetylcholinesterase or cytochrome P450 isoforms). Address discrepancies by:

- Validating purity (>95% via HPLC) and stereochemical consistency (chiral chromatography if applicable).

- Controlling solvent effects (e.g., DMSO concentration <1% in cell-based assays).

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinity to proteins like kinases or GPCRs. Parameterize the CF₃ group using force fields (e.g., GAFF2) optimized for fluorinated compounds.

- Key Findings : The oxime’s trifluoromethyl group enhances hydrophobic interactions in active sites, while the p-tolyl moiety may engage in π-π stacking with aromatic residues (e.g., Phe, Tyr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.